molecular formula C19H22O6 B300302 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol

Cat. No. B300302
M. Wt: 346.4 g/mol
InChI Key: GKPNPQODFXMCGO-KUHUBIRLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol, also known as DMCM, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DMCM belongs to the class of chromanols, which are compounds that have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol is not fully understood, but it is thought to act as a positive allosteric modulator of the GABAA receptor. This receptor is the primary target of many anxiolytic and sedative drugs, and its activation leads to an increase in the inhibitory neurotransmitter GABA. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to enhance the binding of GABA to the receptor, leading to an increase in its activity.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the GABAA receptor, leading to an increase in inhibitory neurotransmission. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has also been shown to reduce the activity of the NMDA receptor, which is involved in the excitatory neurotransmission. This reduction in excitatory neurotransmission may contribute to the anxiolytic and sedative effects of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has several advantages as a research tool. It is a well-characterized compound that has been extensively studied in animal models. It has also been shown to have a relatively low toxicity profile, making it a safe compound to work with. However, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has some limitations as a research tool. It has a relatively short half-life, which may limit its usefulness in some experiments. It also has a low solubility in water, which may make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol. One area of interest is its potential use in the treatment of anxiety disorders. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of alcohol withdrawal syndrome. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been shown to reduce the severity of withdrawal symptoms in animal models, and further research is needed to determine its potential use in humans. Finally, 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol may have potential as a research tool for studying the GABAA receptor and its role in anxiety and sedation.

Synthesis Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol involves a series of chemical reactions starting with the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of sulfuric acid to form the intermediate 3,4-dimethoxyphenyl-3-hydroxypropanoic acid. This intermediate is then esterified with methanol and converted to the corresponding methyl ester. The final step involves the reaction of the methyl ester with chromanone in the presence of a base to form 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has been extensively studied for its potential use as a therapeutic agent for a variety of conditions. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms in animal models.

properties

Product Name

2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-3-chromanol

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C19H22O6/c1-21-12-8-16(23-3)13-10-14(20)19(25-17(13)9-12)11-5-6-15(22-2)18(7-11)24-4/h5-9,14,19-20H,10H2,1-4H3/t14-,19+/m1/s1

InChI Key

GKPNPQODFXMCGO-KUHUBIRLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@@H](CC3=C(O2)C=C(C=C3OC)OC)O)OC

SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)OC)OC)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.